molecular formula C13H14O3 B14493064 3-Ethoxy-5-phenylpenta-2,4-dienoic acid CAS No. 63164-89-6

3-Ethoxy-5-phenylpenta-2,4-dienoic acid

Cat. No.: B14493064
CAS No.: 63164-89-6
M. Wt: 218.25 g/mol
InChI Key: VHLRIBRLUXLMJS-UHFFFAOYSA-N
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Description

3-Ethoxy-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of an ethoxy group, a phenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-phenylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the conjugated diene system to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethoxy group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted aromatic compounds or ethers.

Scientific Research Applications

3-Ethoxy-5-phenylpenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpenta-2,4-dienoic acid: Similar structure but lacks the ethoxy group.

    Cinnamylidene acetic acid: Another related compound with a similar conjugated diene system.

Uniqueness

3-Ethoxy-5-phenylpenta-2,4-dienoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

63164-89-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-ethoxy-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C13H14O3/c1-2-16-12(10-13(14)15)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15)

InChI Key

VHLRIBRLUXLMJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)O)C=CC1=CC=CC=C1

Origin of Product

United States

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